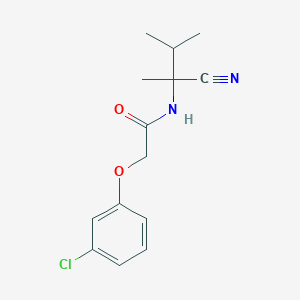

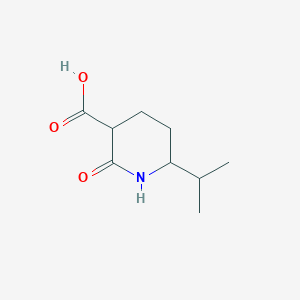

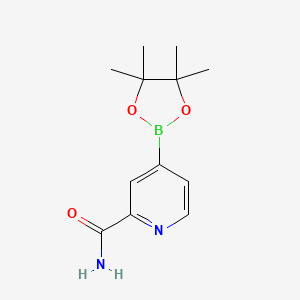

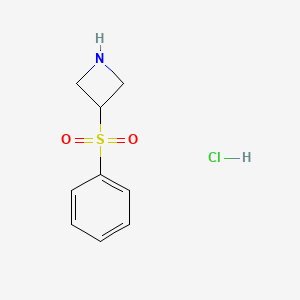

2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid, Mixture of diastereomers” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “this compound” is C9H15NO3 . The molecular weight is 185.22 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Chiral Synthesis of Protected Derivatives

A significant application of compounds similar to 2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid is in the chiral synthesis of protected derivatives. For instance, a study conducted by Lau et al. (2002) describes a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This involves a hetero Diels–Alder reaction yielding diastereomers, further processed to achieve pure adducts and derivatives without racemization (Lau et al., 2002).

Molecular Structure and Synthesis

Vrabel et al. (2014) explored the electronic structure, synthesis, and interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. Their research details the crystallization of single enantiomers and the formation of multidimensional networks in crystal structures through hydrogen bonds and weak interactions (Vrabel et al., 2014).

Stereoconvergent Synthesis Approaches

Swarbrick and Lubell (2000) reported on a stereoconvergent process for synthesizing pipecolic acid derivatives. This research highlights the synthesis of 5, 6-dialkylpipecolic acids using a hydrogenation process that maintains stereochemical integrity, demonstrating a versatile approach for creating complex molecules (Swarbrick & Lubell, 2000).

Polysubstituted Piperidinones Synthesis

Vereshchagin et al. (2019) developed a diastereoselective synthesis of polysubstituted 2-piperidinones. This novel synthesis method highlights the importance of controlling stereochemistry in complex molecule formation, crucial for developing pharmacologically active compounds (Vereshchagin et al., 2019).

Mecanismo De Acción

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, indicating potential future directions in the synthesis and application of piperidine derivatives.

Propiedades

IUPAC Name |

2-oxo-6-propan-2-ylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFGYIHWNBEEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)

![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)